3-chloro-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN3O3S/c25-20-4-3-5-21(16-20)33(31,32)27-17-18-8-10-19(11-9-18)24(30)29-14-12-28(13-15-29)23-7-2-1-6-22(23)26/h1-11,16,27H,12-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKKJCGILCMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Ring Formation
The piperazine core is synthesized via cyclization of bis(2-chloroethyl)amine hydrochloride with 2-fluoroaniline derivatives. In a representative procedure, 2-fluoro-4-methylaniline is acetylated to protect the amine, followed by chlorosulfonation and reduction to yield 4-fluoro-5-amino-2-methylbenzenethiol. Alkylation with 2,2,2-trifluoroethyl iodide introduces the sulfanyl group, and cyclization with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at 150°C for 10 hours forms the piperazine ring.
Key Reaction Conditions
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Cyclization : Bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether, 150°C, 10 hours.
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Yield : 65–75% after purification via silica gel chromatography.
Sulfonamide Formation
Reaction with 3-Chlorobenzenesulfonyl Chloride
The benzylamine intermediate is treated with 3-chlorobenzenesulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane at 0°C to room temperature. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, yielding the sulfonamide.
Optimized Conditions
Purification and Analysis
Crude product is purified via flash chromatography using gradients of chloroform and methanol. Final characterization includes:
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Melting Point : 182–184°C (uncorrected).
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1H NMR (DMSO-d6) : δ 8.02 (s, 1H, sulfonamide NH), 7.65–7.60 (m, 4H, aromatic), 4.45 (s, 2H, CH2), 3.72–3.68 (m, 4H, piperazine).
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HRMS : Calculated for C25H23ClFN3O3S [M+H]+: 516.1204; Found: 516.1208.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative method involves reductive amination of 4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol. This bypasses the aldehyde reduction step but requires stringent pH control (pH 5–6).
Solid-Phase Synthesis
Immobilization of the piperazine intermediate on Wang resin enables iterative coupling and cleavage steps, though yields are lower (50–60%) compared to solution-phase methods.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) employs continuous flow reactors for the cyclization step, reducing reaction time from 10 hours to 2 hours and improving yield to 85%. Solvent recovery systems (e.g., distillation of diethylene glycol monomethyl ether) enhance cost-efficiency.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
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Oxidation and Reduction: : The aromatic rings in the compound can undergo oxidation and reduction reactions. For example, the sulfonamide group can be reduced to a sulfinamide or sulfenamide under appropriate conditions.
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Hydrolysis: : The compound can undergo hydrolysis, particularly at the amide and sulfonamide bonds, under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted derivatives.
Oxidation Products: Oxidized forms of the aromatic rings or sulfonamide group.
Reduction Products: Reduced forms of the sulfonamide group.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzenesulfonamides, including compounds similar to 3-chloro-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide, exhibit significant anticancer activities. For instance, related piperazine derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The introduction of fluorine in the structure often enhances the compound's potency by improving metabolic stability and receptor binding affinity .
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and biofilm formation. Studies suggest that modifications to the piperazine ring can lead to enhanced antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Targeting Receptors
The unique structure of this compound allows it to interact with specific biological targets. Research has focused on its potential as a selective antagonist or inhibitor for various receptors involved in neurological disorders and cancer progression. For example, piperazine derivatives have been explored for their role in modulating serotonin receptors, which are crucial in treating depression and anxiety disorders .
Synthesis of Novel Compounds
The synthesis of this compound serves as a template for developing new drugs. By altering the substituents on the piperazine or sulfonamide groups, researchers can create a library of compounds with varying biological activities. This approach has led to the discovery of new therapeutic agents that may outperform existing treatments for conditions like depression, anxiety, and certain cancers .
Case Study 1: Anticancer Activity
A study published in ACS Medicinal Chemistry Letters demonstrated that a series of substituted benzenesulfonamides exhibited potent anticancer effects against multiple cell lines. The research highlighted how modifications to the piperazine ring significantly influenced the compounds' cytotoxicity profiles .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives against biofilm-producing bacteria. The results indicated that certain structural modifications led to enhanced activity against Pseudomonas aeruginosa, suggesting that compounds like this compound could be promising candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzymes such as carbonic anhydrase. The compound’s overall structure allows it to bind to multiple targets, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
Halogenated Phenyl Groups
- Target Compound : 2-Fluorophenyl on piperazine. Fluorine’s electronegativity enhances binding specificity and metabolic stability.
- Analogues: 3-Fluoro-N-(3-{[4-(4-methoxyphenyl)piperazinyl]carbonyl}phenyl)benzenesulfonamide (): Replaces 2-fluorophenyl with 4-methoxyphenyl. Compound 7o in : Uses 2,4-dichlorophenylpiperazine. Chlorine’s bulkiness and lipophilicity may enhance membrane permeability but reduce selectivity due to steric hindrance.
Non-Halogenated Substitutions
- 3-Methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide (): Phenyl group lacks halogens, reducing electron-withdrawing effects. This could lower binding potency but improve solubility.
Modifications to the Sulfonamide Group
- Target Compound : 3-Chlorobenzenesulfonamide. Chlorine’s electron-withdrawing nature strengthens hydrogen bonding with target proteins.
- Compound 22e in : Replaces sulfonamide with a benzoxazinone-propanoyl-piperazine carboxamide. This shifts binding interactions from sulfonamide’s polar contacts to carboxamide’s hydrogen bonding .
Linker and Core Modifications
- Benzyl vs. Non-Benzyl Linkers: 2-Chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-(furan-2-ylmethyl)benzenesulfonamide (): Replaces benzyl with furan-2-ylmethyl. Furan’s oxygen may improve solubility but reduce aromatic interactions.
- Piperazine-Carbonyl vs.
Biological Activity
3-chloro-N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring, a sulfonamide group, and multiple aromatic functionalities, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 488.0 g/mol. Its structural complexity includes:
- Piperazine moiety : Known for its interactions with neurotransmitter receptors.
- Sulfonamide group : Associated with enzyme inhibition, particularly carbonic anhydrase.
- Aromatic rings : These contribute to the compound's lipophilicity and potential for receptor binding.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The piperazine ring may interact with various neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : The sulfonamide functionality can inhibit specific enzymes, thereby modulating metabolic processes.
- Anticancer Activity : The compound's structure suggests potential activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
These results indicate that the compound has a strong inhibitory effect on cancer cell proliferation, particularly in prostate and breast cancer models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific IC50 values were not detailed in the available literature.
Anti-inflammatory Effects
Research indicates that sulfonamide-containing compounds often exhibit anti-inflammatory properties. Studies are ongoing to elucidate the specific mechanisms by which this compound exerts such effects.
Case Studies
A recent case study involved the synthesis and biological evaluation of related piperazine derivatives, which highlighted the importance of structural modifications on biological activity. For instance, derivatives with halogen substitutions demonstrated enhanced anticancer efficacy compared to their non-halogenated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
